molecular formula C13H7ClF6N2O2S2 B2725857 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide CAS No. 338407-75-3

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide

Cat. No.: B2725857
CAS No.: 338407-75-3
M. Wt: 436.77
InChI Key: CKOOTADKIUODHJ-UHFFFAOYSA-N
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Description

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide is a useful research compound. Its molecular formula is C13H7ClF6N2O2S2 and its molecular weight is 436.77. The purity is usually 95%.
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Scientific Research Applications

Vicarious Nucleophilic Substitutions

Research by Lemek, Groszek, & Cmoch (2008) demonstrated that 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide can undergo vicarious nucleophilic substitution, leading to new possibilities in exploring the scope of reactions with sulfur-based electron-withdrawing groups.

Pyrrolidin-3-ones Synthesis

Králová et al. (2019) found that N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine reacted unexpectedly to form pyrrolidin-3-ones, suggesting a new pathway for synthesizing these compounds Králová et al. (2019).

Cationic Cyclisations

Haskins & Knight (2002) demonstrated that triflic acid catalyzes the cyclisation of homoallylic sulfonamides to form pyrrolidines, providing an efficient method for creating polycyclic systems Haskins & Knight (2002).

Synthesis of 3-(Phenylsulfonyl)pyrrolidines

Research by Craig, Jones, & Rowlands (2000) outlined a method to synthesize 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, showcasing the potential for creating a variety of complex organic molecules Craig, Jones, & Rowlands (2000).

Electrophilic Aromatic Formylation

Betterley et al. (2018) demonstrated the potential of difluoro(phenylsulfanyl)methane to undergo reactions with aromatic compounds, leading to the formation of aromatic aldehydes Betterley et al. (2018).

Fluorocarbon Derivatives Synthesis

Research by Ni, Zhang, & Hu (2009) developed an efficient method for preparing mono- and difluoro(phenylsulfonyl)methanes, important in synthesizing fluorocarbon derivatives Ni, Zhang, & Hu (2009).

Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF6N2O2S2/c14-8-5-7(12(15,16)17)6-21-11(8)25-10-4-2-1-3-9(10)22-26(23,24)13(18,19)20/h1-6,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOOTADKIUODHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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